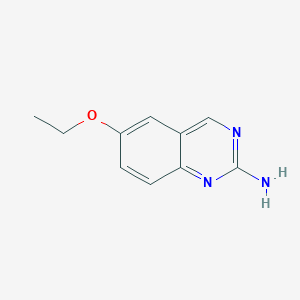

6-Ethoxyquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-ethoxyquinazolin-2-amine |

InChI |

InChI=1S/C10H11N3O/c1-2-14-8-3-4-9-7(5-8)6-12-10(11)13-9/h3-6H,2H2,1H3,(H2,11,12,13) |

InChI Key |

ACIVXXDAXYRUAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CN=C(N=C2C=C1)N |

Origin of Product |

United States |

Pharmacological Characterization and Biological Activities of 6 Ethoxyquinazolin 2 Amine Analogues in Vitro and Preclinical Investigations

Modulation of Enzyme Activities

Derivatives based on the quinazoline (B50416) framework have demonstrated significant capabilities in modulating the activity of a diverse range of enzymes, from kinases involved in cell signaling to metabolic enzymes crucial for nutrient processing.

The quinazoline core has proven to be a highly effective scaffold for the development of potent tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comtbzmed.ac.ir These receptors are critical regulators of cell proliferation, differentiation, and angiogenesis, making them key targets in oncology. tbzmed.ac.irsci-hub.se

Research has led to the development of fused tricyclic quinazoline analogues with exceptional potency. For instance, the linear imidazo[4,5-g]quinazoline compound 8 was found to inhibit the tyrosine kinase activity of EGFR with an IC₅₀ value of a mere 0.008 nM. nih.gov Similarly, linear pyrazoloquinazolines and pyrroloquinazolines also showed high potency with IC₅₀ values in the sub-nanomolar range. nih.gov

Furthermore, medicinal chemistry efforts have focused on creating dual inhibitors that target both EGFR and VEGFR-2 simultaneously, which is considered a promising therapeutic strategy to achieve a synergistic antitumor effect. tbzmed.ac.irsci-hub.se A series of 4-anilinoquinazoline (B1210976) derivatives were designed for this purpose, with some compounds exhibiting potent inhibitory activities against both kinases. sci-hub.seresearchgate.net For example, one derivative, compound 6 , displayed remarkable inhibitory activity against EGFR (IC₅₀ = 10 nM) and VEGFR-2 (IC₅₀ = 80 nM). mdpi.com Another study identified compound 15a which showed potent activity against both EGFR and VEGFR-2 with IC₅₀ values of 0.13 µM and 0.56 µM, respectively. sci-hub.se The success of this scaffold is underscored by the number of quinazoline-based EGFR inhibitors that have received regulatory approval, including gefitinib, erlotinib, and lapatinib. mdpi.com

Inhibition of EGFR and VEGFR-2 by Quinazoline Analogues

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various quinazoline derivatives against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

| Compound | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| Imidazo[4,5-g]quinazoline 8 | EGFR | 0.008 nM | nih.gov |

| Pyrazoloquinazoline 19 | EGFR | 0.34 nM | nih.gov |

| Pyrroloquinazoline 21 | EGFR | 0.44 nM | nih.gov |

| Compound 6 | EGFR | 10 nM | mdpi.com |

| Compound 6 | VEGFR-2 | 80 nM | |

| Compound 15a | EGFR | 0.13 µM | sci-hub.se |

| Compound 15a | VEGFR-2 | 0.56 µM | |

| Compound 19i | EGFR | 1 nM | researchgate.net |

| Compound 19i | VEGFR-2 | 79 nM |

Quinazoline analogues have also been investigated as inhibitors of various metabolic enzymes.

Shikimate Dehydrogenase (SDH): The shikimate pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, making its enzymes attractive targets for herbicides and antimicrobial agents. mdpi.com In this context, 6-nitroquinazoline-2,4-diol (NQD) was identified as a non-competitive inhibitor of shikimate dehydrogenase from Arabidopsis thaliana (AtSDH). mdpi.com This finding highlights the potential of the quinazoline scaffold to interact with this class of enzymes. mdpi.com

Digestive Enzymes: The inhibition of digestive enzymes such as pancreatic lipase, α-amylase, and α-glucosidase is a key strategy for managing obesity and type 2 diabetes. mdpi.com While direct studies on 6-ethoxyquinazolin-2-amine analogues are limited, research on structurally related flavonoids demonstrates the potential for inhibiting these enzymes. For instance, total flavonoids from Nelumbo nucifera leaves were shown to inhibit porcine pancreatic lipase, α-amylase, and α-glucosidase. nih.gov A plant extract formulation, TOTUM-63, also potently inhibited these enzymes, with a particularly strong effect on α-glucosidase (IC₅₀ of 13.1 µg/mL). mdpi.com The mechanism of inhibition for α-glucosidase by TOTUM-63 was determined to be of a mixed type. mdpi.com

Inhibition of Digestive Enzymes by Various Compounds

This table presents the half-maximal inhibitory concentrations (IC₅₀) of different compounds against key digestive enzymes.

| Inhibitor | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Nelumbo nucifera leaf flavonoids (NLF) | Pancreatic Lipase | 0.38 ± 0.022 mg/mL | nih.gov |

| α-Amylase | 2.20 ± 0.18 mg/mL | ||

| α-Glucosidase | 1.86 ± 0.018 mg/mL | ||

| TOTUM-63 | α-Glucosidase | 13.1 µg/mL | mdpi.com |

| α-Amylase | > 1000 µg/mL | ||

| Lipase | 236 µg/mL |

p97 ATPase: The AAA ATPase p97 is involved in numerous cellular processes, including protein degradation pathways, and is a target for cancer therapy. pnas.orgnih.gov The quinazoline derivative N²,N⁴-dibenzylquinazoline-2,4-diamine (DBeQ) was identified as a potent, selective, and reversible ATP-competitive inhibitor of p97 ATPase, with an IC₅₀ of 1.5 µM. pnas.org This discovery spurred the development of more potent analogues, such as ML-240 and CB-5083 , with IC₅₀ values of 0.11 µM and 0.011 µM, respectively. nih.govacs.org

Discoidin Domain Receptor 1 (DDR1): DDR1 is a receptor tyrosine kinase that binds to collagen and is implicated in diseases like fibrosis and cancer. acs.orgresearchgate.net Several quinazoline-based compounds have been identified as DDR1 inhibitors. researchgate.net The quinazoline-urea compound KST9046 demonstrated selective DDR1 inhibition with an IC₅₀ of 4.38 µM. mdpi.comnih.gov Structure-based design has led to even more potent inhibitors, such as compound 6j , a tetrahydroisoquinoline derivative, which inhibits DDR1 with an IC₅₀ of 9.4 nM. acs.org

Inhibition of p97 ATPase and DDR1 by Quinazoline Analogues

This table shows the half-maximal inhibitory concentrations (IC₅₀) of various quinazoline derivatives and related compounds against p97 ATPase and Discoidin Domain Receptor 1 (DDR1).

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| DBeQ | p97 ATPase | 1.5 µM | pnas.org |

| ML-240 | p97 ATPase | 0.11 µM | nih.gov |

| ML-241 | p97 ATPase | 0.1 µM | nih.gov |

| CB-5083 | p97 ATPase | 0.011 µM | nih.gov |

| KST9046 | DDR1 | 4.38 µM | mdpi.com |

| 6j (tetrahydroisoquinoline) | DDR1 | 9.4 nM | acs.org |

| DDR1-IN-1 | DDR1 | 105 nM | nih.gov |

Inhibition of Metabolic Enzymes (e.g., Shikimate Dehydrogenase, Digestive Enzymes like Pancreatic Lipase, α-Amylase, α-Glucosidase)

Receptor Interaction and Ligand Binding Studies

The interaction of quinazoline-based molecules extends beyond enzymes to include various cell surface and intracellular receptors.

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play crucial roles in neurotransmission and are targets for a wide range of neurological conditions. frontiersin.orgmdpi.com These receptors are pentameric structures assembled from a variety of α and β subunits, leading to a diversity of subtypes with distinct pharmacological properties. frontiersin.orgunige.ch While an extensive array of natural toxins, such as α-conotoxins, and synthetic molecules have been characterized as inhibitors or modulators of nAChRs, the available research did not specifically identify this compound analogues as ligands for these receptors. frontiersin.orgnih.gov The pharmacology of nAChRs is complex, with ligands often showing high subtype selectivity. mdpi.comnih.gov

The mechanisms by which small molecules modulate the function of receptors and enzymes are varied and crucial to their pharmacological profile. For the kinase inhibitors based on the quinazoline scaffold, the primary mechanism is competitive inhibition at the ATP-binding site. nih.govpnas.org This is exemplified by the EGFR inhibitor series and the p97 ATPase inhibitor DBeQ. nih.govpnas.org

In contrast, allosteric modulation represents another significant mechanism, where a ligand binds to a site topographically distinct from the primary (orthosteric) site, thereby altering the receptor's conformation and function. nih.gov This can lead to either positive or negative modulation of the receptor's response to its endogenous ligand. nih.gov This mechanism has been described for DDR1 inhibitors and is a common feature for many receptor families, including G-protein-coupled receptors and ligand-gated ion channels. nih.govnih.govnih.gov

For metabolic enzymes, the inhibition patterns can also vary. For example, the quinazoline derivative NQD was found to be a non-competitive inhibitor of shikimate dehydrogenase. mdpi.com Studies on digestive enzyme inhibitors have revealed both non-competitive and mixed-type inhibition mechanisms. mdpi.com These diverse mechanisms underscore the versatility of the quinazoline scaffold in interacting with a wide array of biological targets through different modes of action.

Affinity and Antagonism at Specific Receptors (e.g., Neuronal Nicotinic Acetylcholine Receptors)

Investigation of Diverse Biological Efficacies

The anticancer activity of quinazoline derivatives has been extensively studied, with many analogues demonstrating potent cytotoxic effects against various cancer cell lines. researchgate.net Research has shown that substitutions at the 2, 4, and 6-positions of the quinazoline ring can significantly influence their anticancer potency. researchgate.net Specifically, the presence of an amine or a substituted amine group at the 4th position and electron-rich substituents or halogens at the 6th position can enhance activity against cancer cells. researchgate.net

One study focused on a series of 2,4,6-trisubstituted quinazoline derivatives and evaluated their cytotoxic activity against THP-1, HL-60, and A375 cell lines. researchgate.net Among the synthesized compounds, N-decyl-N-(2-phenyl-4-quinazolinyl)amine, N-decyl-N-[2-(2,6-difluorophenyl)-4-quinazolinyl]amine, and N-hexadecyl-N-[2-(trifluoromethyl)-4-quinazolinyl]amine showed notable activity against these cell lines. researchgate.net

Another area of investigation involves anilinoquinazoline (B1252766) derivatives, which have been identified as potent inhibitors of various kinases involved in tumor proliferation. ontosight.aiontosight.ai For instance, certain anilinoquinazolines act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. ontosight.ai A novel irreversible EGFR tyrosine kinase inhibitor, Transtinib, which is an anilinoquinazoline derivative, has shown strong anti-proliferative activity against H1975 and A431 cell lines with IC50 values of 34 nM and 62 nM, respectively. oncotarget.com

Furthermore, 6-arylquinazolin-4-amines have been identified as potent inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), which are promising targets for diseases caused by abnormal gene splicing. nih.gov

Table 1: Anticancer Activity of Selected Quinazoline Analogues

| Compound Name | Cancer Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| Transtinib | H1975 | 34 nM | oncotarget.com |

| Transtinib | A431 | 62 nM | oncotarget.com |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) | NIH-NCI 60 panel | 10⁻¹⁰ M level | nih.gov |

| 2-(4-Cyanophenyl)amino substituted analogue (Compound 6l) | - | <10 nM | nih.gov |

| 2-(3-Cyanophenyl)amino substituted analogue (Compound 6m) | - | 61.5-384 nM | nih.gov |

| 2-(4-Pyridinylmethyl)amino substituted analogue (Compound 6n) | A549 | 6.62 nM | nih.gov |

| 2-(4-Pyridinylmethyl)amino substituted analogue (Compound 6n) | KB | 7.50 nM | nih.gov |

| 2-(4-Pyridinylmethyl)amino substituted analogue (Compound 6n) | KB-VIN | 48.8 nM | nih.gov |

| 2-(4-Pyridinylmethyl)amino substituted analogue (Compound 6n) | MDA-MB-231 | 73.6 nM | nih.gov |

| 2-(4-Pyridinylmethyl)amino substituted analogue (Compound 6n) | MCF-7 | 71.8 nM | nih.gov |

Quinazoline derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.netnih.gov A study involving the synthesis of novel quinazoline derivatives from 2-ethoxy-4-hydrazinoquinazoline explored their antimicrobial potential. nih.gov Specifically, sugar hydrazone derivatives were synthesized and screened for their activity against Gram-positive and Gram-negative bacteria. nih.gov

The core structure of certain quinazoline derivatives has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Structure-activity relationship (SAR) studies have indicated that a decylamine (B41302) group at the C-4 position is beneficial for activity, while an iodo-group at the C-6 position can be detrimental. researchgate.net

In the context of antileishmanial activity, drug discovery efforts have targeted the parasitic enzyme trypanothione (B104310) reductase (TR). conicet.gov.ar While various compounds have been investigated, a correlation between the in vitro inhibitory activity against TR and the in vivo trypanocidal properties has not always been satisfactory. conicet.gov.ar

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

| Derivative Class | Tested Against | Outcome | Reference |

|---|---|---|---|

| Sugar hydrazones of 2-ethoxy-4-hydrazinoquinazoline | Gram-positive and Gram-negative bacteria | Showed antimicrobial potentials | nih.gov |

| Quinazoline core with C-4 decylamine substitution | Gram-positive and Gram-negative bacteria | Beneficial for activity | researchgate.net |

| Quinazoline core with C-6 iodo-group substitution | Gram-positive and Gram-negative bacteria | Detrimental to activity | researchgate.net |

The quinazoline family of heterocyclic compounds has demonstrated a variety of biological activities, including anti-inflammatory and analgesic effects. researchgate.netnih.gov The synthesis of 2,3-disubstituted quinazolin-4(3H)ones, for instance, has yielded compounds with favorable analgesic and anti-inflammatory functions. researchgate.net

Research into the therapeutic applications of quinazoline derivatives has extended to metabolic disorders. researchgate.net Studies have indicated that these compounds possess potential antidiabetic and anti-obesity properties. researchgate.netnih.gov

The broad biological profile of quinazoline derivatives also includes antiviral activity. researchgate.netnih.gov This has prompted research into their potential as antiviral agents. researchgate.net

Antidiabetic and Anti-obesity Research

Mechanistic Studies of Biological Action

The biological activities of this compound analogues and other quinazoline derivatives are underpinned by various mechanisms of action. A primary mechanism is the inhibition of kinases, which are crucial enzymes in cell signaling pathways. evitachem.com For example, anilinoquinazoline derivatives are known to inhibit EGFR tyrosine kinase, a key target in some cancer therapies. ontosight.ai

In the context of anticancer activity, some quinazoline derivatives function as tumor-vascular disrupting agents (tumor-VDAs). nih.gov For instance, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature by targeting established blood vessels in tumors. nih.gov This compound and its analogues represent a novel class of tubulin-binding tumor-VDAs. nih.gov

The antimicrobial action of quinazoline derivatives may involve the disruption of bacterial cell wall synthesis or the inhibition of essential metabolic pathways. evitachem.com

For the inhibition of protein kinases like Clk4 and Dyrk1A, the binding mode of 6-arylquinazolin-4-amine analogues to the ATP binding domain has been investigated through molecular docking and 3D-QSAR modeling. nih.gov These studies provide insights into the structure-activity profile and can guide the design of more potent and selective inhibitors. nih.gov

Identification and Validation of Molecular Targets

The biological effects of this compound analogues are intrinsically linked to their ability to interact with specific molecular targets within the cell. A significant body of research has been dedicated to identifying and validating these targets, which are often key players in disease pathogenesis, particularly in cancer.

Quinazoline derivatives have been shown to interact with a variety of biological targets, including kinases and receptors involved in cell signaling pathways. smolecule.com A primary and extensively studied target for many quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.gov EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its overexpression or mutation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. nih.govamazonaws.com Analogues of this compound have been designed as potent inhibitors of EGFR-TK, demonstrating significant anti-proliferative activity in preclinical models. nih.govoncotarget.com For instance, a series of 4-anilinoquinazoline derivatives have been developed as irreversible inhibitors of EGFR. oncotarget.com

Beyond EGFR, other receptor tyrosine kinases have been identified as targets for quinazoline analogues. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. amazonaws.com Some 4-anilinoquinazoline derivatives have been identified as dual inhibitors of both EGFR and VEGFR-2. amazonaws.com

Furthermore, research has expanded the scope of molecular targets for this class of compounds to include other protein kinases. For example, 6-arylquinazolin-4-amines have been identified as potent inhibitors of Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), which are involved in the regulation of gene splicing. nih.gov

Tubulin, a critical component of the cellular cytoskeleton, has also been identified as a molecular target for certain quinazoline analogues. nih.gov A novel class of tubulin-binding tumor-vascular disrupting agents based on a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold has been developed, demonstrating potent antitumor activity. nih.gov

The table below summarizes some of the key molecular targets identified for this compound analogues and related quinazoline derivatives.

| Molecular Target | Function | Therapeutic Relevance | Example Analogue Class |

| EGFR-TK | Cell proliferation, survival, differentiation | Cancer | 4-Anilinoquinazolines |

| VEGFR-2 | Angiogenesis | Cancer | 4-Anilinoquinazolines |

| Clk4/Dyrk1A | Gene splicing regulation | Diseases with abnormal gene splicing | 6-Arylquinazolin-4-amines |

| Tubulin | Cytoskeleton formation, cell division | Cancer | 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones |

| Heat Shock Protein 90 (HSP90) | Protein folding and stability | Cancer | 2-Amino-4-phenylquinazolines |

Elucidation of Cellular Pathways and Signaling Cascades Modulated

By engaging their molecular targets, this compound analogues can modulate a variety of intracellular signaling pathways and cascades, ultimately leading to their observed biological effects. The modulation of these pathways is a key aspect of their pharmacological profile.

A primary consequence of EGFR inhibition by quinazoline analogues is the disruption of the downstream signaling pathways that are aberrantly activated in cancer. This includes the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are central to cell proliferation, survival, and resistance to apoptosis. By blocking EGFR autophosphorylation, these compounds effectively shut down these pro-survival signals.

Furthermore, some quinazoline derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. evitachem.com For instance, compounds related to 6-Methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4(3H)-one can cause cancer cells to arrest in specific phases of the cell cycle, preventing them from proceeding to mitosis and ultimately leading to apoptosis (programmed cell death). evitachem.com The induction of apoptosis is a hallmark of many successful anticancer agents.

The interaction of quinazoline analogues with tubulin leads to the disruption of microtubule dynamics. nih.gov This interference with the cytoskeleton can arrest cells in mitosis, as proper spindle formation is essential for chromosome segregation. This mechanism is characteristic of a class of anticancer drugs known as mitotic inhibitors.

The inhibition of kinases like Clk4 and Dyrk1A by 6-arylquinazolin-4-amines points to the modulation of cellular pathways related to RNA processing and splicing. nih.gov Aberrant splicing is increasingly recognized as a contributor to various diseases, including cancer, and targeting the kinases that regulate this process represents a novel therapeutic strategy.

The table below outlines the key cellular pathways and signaling cascades modulated by this compound analogues.

| Cellular Pathway/Signaling Cascade | Key Proteins Involved | Biological Outcome of Modulation | Therapeutic Implication |

| EGFR Signaling | Ras, Raf, MEK, ERK, PI3K, Akt, mTOR | Inhibition of cell proliferation, survival, and angiogenesis | Anticancer therapy |

| Cell Cycle Control | Cyclins, Cyclin-Dependent Kinases (CDKs) | Cell cycle arrest (e.g., at G2/M phase) | Antiproliferative effects |

| Apoptosis | Caspases, Bcl-2 family proteins | Induction of programmed cell death | Elimination of cancer cells |

| Microtubule Dynamics | Tubulin | Mitotic arrest, disruption of cell division | Anticancer therapy |

| RNA Splicing | Splicing factors, Clk4, Dyrk1A | Alteration of gene expression | Treatment of diseases with splicing defects |

Analysis of Binding Modes and Irreversible Inhibition Mechanisms

Understanding the precise molecular interactions between this compound analogues and their targets, as well as their mechanism of inhibition, is crucial for rational drug design and the development of more potent and selective compounds.

Molecular docking studies have provided valuable insights into the binding modes of quinazoline derivatives. nih.govnih.gov For many kinase inhibitors, the quinazoline core serves as a scaffold that mimics the adenine (B156593) ring of ATP, allowing the compound to bind to the ATP-binding pocket of the kinase. nih.gov Specific substitutions on the quinazoline ring can then form additional interactions with amino acid residues in the active site, enhancing binding affinity and selectivity. For example, in the case of 6-arylquinazolin-4-amine inhibitors of Clk4, the binding mode identified through docking was consistent with structure-activity relationship data. nih.gov

A significant advancement in the field of quinazoline-based inhibitors has been the development of irreversible inhibitors. biorxiv.orgnih.gov These compounds typically contain a reactive electrophilic group, such as an acrylamide (B121943) moiety, which can form a covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the active site of the target enzyme. oncotarget.comnih.gov This covalent bond formation leads to permanent inactivation of the enzyme. sigmaaldrich.com

The irreversible inhibition of EGFR by certain 4-anilinoquinazoline derivatives is a well-documented example. nih.gov These compounds target a specific cysteine residue (Cys773) in the ATP-binding site of EGFR. nih.gov The formation of this covalent bond enhances the duration of inhibition and can be particularly effective against drug-resistant mutations. oncotarget.com

The kinetics of irreversible inhibition can be complex, often following a two-step mechanism. biorxiv.org In the first step, the inhibitor reversibly binds to the enzyme to form a non-covalent complex. This is followed by the second, irreversible step where the covalent bond is formed. biorxiv.org However, in some cases, the inhibition may appear as a one-step process, particularly if the initial non-covalent binding is weak or the covalent modification is very rapid. biorxiv.org Statistical methods can be employed to distinguish between these mechanisms based on experimental data. biorxiv.org

The table below details the binding modes and inhibition mechanisms for representative this compound analogues and related compounds.

| Analogue Class | Target | Binding Mode | Inhibition Mechanism | Key Interacting Residue (if applicable) |

| 4-Anilinoquinazoline-6-acrylamides | EGFR | ATP-binding site | Irreversible, Covalent | Cysteine 773 |

| 6-Arylquinazolin-4-amines | Clk4/Dyrk1A | ATP-binding domain | Reversible, Competitive | Not specified |

| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones | Tubulin | Colchicine (B1669291) binding site | Reversible | Not specified |

Structure Activity Relationship Sar and Computational Studies of 6 Ethoxyquinazolin 2 Amine Analogues

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies involve the methodical modification of a lead compound's structure to determine which chemical features are essential for its biological activity. For analogues of 6-ethoxyquinazolin-2-amine, this involves dissecting the roles of the quinazoline (B50416) core, the C6-ethoxy group, and the C2-amino group.

The bicyclic quinazoline ring system provides a rigid and planar scaffold that correctly orients key functional groups for interaction with a biological target, most commonly the ATP-binding site of protein kinases. The activity of quinazoline-based inhibitors is highly sensitive to the nature and position of substituents on this core.

Position C4: This is a primary vector for modification. Introducing various substituted anilines or other aromatic rings at the C4 position is a common strategy. The nature of this substituent profoundly influences target selectivity and potency. For example, in the context of Aurora kinase inhibitors, small, unbranched alkylamines or simple anilines at C4 are often favored. Bulky substituents can introduce steric clashes within the binding pocket, leading to a significant loss of activity.

Position C5: Substitution at C5 is less common but can be used to fine-tune activity and physical properties. Introducing small, electron-withdrawing groups like fluorine or a cyano group can modulate the electronic character of the ring system and potentially form specific interactions with the target protein.

Position C7: This position, often explored in conjunction with C6, is crucial for optimizing interactions within the ATP-binding site. Similar to the C6 position, introducing small alkoxy groups (e.g., methoxy) at C7 can enhance hydrophobic interactions and improve potency. In many kinase inhibitors, the C6 and C7 positions are located deep within the binding pocket, making them sensitive to the size and lipophilicity of the substituents.

Position C8: Modifications at C8 are generally less tolerated than at C5, C6, or C7. The proximity of C8 to the critical C4 substituent means that even small groups can cause unfavorable steric hindrance, disrupting the optimal binding conformation.

The following table summarizes representative SAR findings for quinazoline core modifications, drawing from general principles established in the development of kinase inhibitors.

| Position on Quinazoline Core | Substituent Type | General Impact on Kinase Inhibitory Activity | Rationale |

|---|---|---|---|

| C4 | Small Anilines (e.g., 3-chloro-4-fluoroaniline) | Often enhances potency and selectivity | Forms key interactions in the specificity pocket adjacent to the hinge region. |

| C4 | Bulky Aromatic or Alicyclic Groups | Generally decreases activity | Causes steric hindrance, preventing proper alignment in the ATP-binding site. |

| C5 | Small Electron-Withdrawing Groups (e.g., -F, -CN) | Can fine-tune potency; effect is target-dependent | Modulates ring electronics and can form specific polar contacts. |

| C7 | Small Alkoxy Groups (e.g., -OCH₃) | Frequently increases potency | Occupies a hydrophobic pocket and can act as a hydrogen bond acceptor. |

| C8 | Most Substituents (e.g., -CH₃, -Cl) | Typically detrimental to activity | Sterically interferes with the essential C4 substituent's conformation. |

However, controlled flexibility is equally important. The ethoxy group at C6 possesses conformational freedom due to the rotatable C-O and C-C single bonds. This allows the ethyl portion to adopt an optimal orientation to fit snugly into a hydrophobic pocket of the target protein. Similarly, the bond connecting a substituent at the C4 position is rotatable, allowing the appended group to pivot and find the most favorable interactions within its specific sub-pocket of the active site. An overly rigid molecule might not be able to adapt to the precise topology of the binding site, while an overly flexible molecule would have a high entropic cost to "freeze" into its bioactive conformation. The quinazoline scaffold provides the ideal rigid anchor, while carefully chosen substituents provide the necessary adaptive flexibility.

The ethoxy group at the C6 position is not merely a passive substituent; it plays a direct and active role in binding. Its primary functions include:

Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group is a potential hydrogen bond acceptor. It can form a hydrogen bond with a suitable donor group on the protein, such as the hydroxyl group of a threonine or serine residue or a backbone amide N-H group, further anchoring the ligand in the active site.

Solubility and Potency Modulation: The choice of an ethoxy group over a smaller methoxy (B1213986) group or a larger propoxy group is a result of careful optimization. The ethoxy group often provides a superior balance of potency and desirable physicochemical properties (e.g., solubility, metabolic stability) compared to other alkoxy analogues. It is large enough to establish meaningful hydrophobic contacts without being so bulky as to induce a steric penalty.

The 2-amino group is a cornerstone of the pharmacological activity for this class of compounds, particularly as kinase inhibitors. Its significance stems from its ability to act as a potent hydrogen bond donor. In the context of the ATP-binding site of most protein kinases, the 2-amino group forms one or more critical hydrogen bonds with the "hinge region" of the protein. This region is a short, flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.

The interaction typically involves the N-H groups of the 2-amino moiety donating hydrogen bonds to the backbone carbonyl oxygen atoms of hinge residues (e.g., methionine, glutamic acid, or cysteine). This bidentate or monodentate interaction is a powerful anchoring point that is conserved across many quinazoline-based kinase inhibitors. Replacing the 2-amino group with other substituents, such as a hydrogen atom, a methyl group, or a hydroxyl group, almost invariably leads to a drastic reduction or complete loss of inhibitory activity, highlighting its indispensable role in high-affinity binding.

Role of the Ethoxy Moiety in Ligand-Target Interactions

In Silico Modeling and Molecular Docking Applications

Computational chemistry provides powerful tools to rationalize observed SAR data and to guide the design of new, improved analogues. Molecular docking and virtual screening are particularly valuable techniques in this context.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Using this compound as a foundational scaffold, virtual screening can be employed to rapidly discover novel derivatives with potentially enhanced activity or improved selectivity.

The process typically follows these steps:

Target Preparation: A high-resolution 3D structure of the target protein (e.g., a specific kinase), usually obtained from X-ray crystallography, is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or "docking box" around the ATP-binding pocket.

Library Generation: A virtual library of compounds is assembled. This can be a commercial database containing millions of diverse compounds or a focused library built by virtually decorating the this compound scaffold with a wide array of chemical substituents at key positions like C4.

Molecular Docking: Each compound in the library is computationally "docked" into the target's binding site. The docking algorithm samples numerous possible conformations and orientations (poses) of the ligand within the site.

Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. This score considers factors like hydrogen bonds, hydrophobic interactions, and steric clashes. Compounds are then ranked based on their best scores.

Hit Selection and Experimental Validation: The top-ranked compounds (virtual "hits") are visually inspected for sensible binding modes (e.g., checking for the key hinge interaction via the 2-amino group). A curated selection of these hits is then synthesized or purchased for experimental testing to validate their biological activity.

This in silico approach dramatically accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources compared to traditional high-throughput screening.

Molecular Dynamics Simulations for Characterizing Ligand-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of ligand-protein complexes, providing insights into their stability and the nature of their interactions over time. Several studies have employed MD simulations to investigate the binding of quinazoline derivatives to their biological targets, often protein kinases. nih.govtandfonline.combrieflands.com

For instance, MD simulations performed on 4-anilinoquinazoline (B1210976) derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase have revealed the stability of the ligand-protein complexes. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone and ligand atoms helps in understanding the conformational changes and flexibility of the system upon ligand binding. nih.gov In a study of quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors, MD simulations highlighted that the Met769 residue is a key interaction point, forming stable hydrogen bonds with the amine group on the quinazoline ring. brieflands.com

Similarly, MD simulations of other quinazoline derivatives targeting EGFR have been used to assess the conformational stability of the ligand-receptor complexes. tandfonline.comjdigitaldiagnostics.com These simulations, often run for nanoseconds, provide a dynamic picture that complements the static view from molecular docking, confirming that the ligand remains stably bound within the active site. tandfonline.comjdigitaldiagnostics.com

Table 1: Molecular Dynamics Simulation Studies on Quinazoline Analogues

| Quinazoline Analogue Class | Target Protein | Key Findings from MD Simulations | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Complexes showed good stability based on RMSD and RMSF analysis. | nih.gov |

| Quinazoline-2,4,6-triamine derivatives | EGFR Tyrosine Kinase | Identified stable hydrogen bonding with Met769. | brieflands.com |

| General Quinazoline derivatives | EGFR (wild type and mutant) | Enhanced conformational stability of lead compounds compared to standard drugs. | tandfonline.comjdigitaldiagnostics.com |

| Quinazoline derivatives | PI3K | Confirmed conformational stability of novel inhibitors in the active site. | japsonline.com |

Prediction of Binding Affinities and Pharmacological Profiles

Predicting the binding affinity of a ligand for its target is a cornerstone of computational drug design. Various methods are employed, ranging from scoring functions in molecular docking to more rigorous free energy calculations like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

In studies of 4-anilinoquinazoline derivatives, the Lamarckian genetic algorithm was used to calculate the free energies of binding and inhibition constants (Ki) for docked ligands, identifying compounds with significant binding affinity for EGFR tyrosine kinase. nih.gov For a series of quinazoline derivatives with agricultural bioactivity, molecular docking scores were used to estimate the binding affinity to acetylcholinesterase (AChE), with scores for the most active compounds reaching -7.96 kcal/mol. acs.org

The MM-PBSA method, often applied to MD simulation trajectories, provides a more accurate estimation of binding free energy. For a novel quinazoline derivative designed as a PI3K inhibitor, MM-PBSA calculations predicted a comparable binding affinity to a known parent compound and a better affinity than the native ligand. japsonline.com Similarly, for quinazoline-2,4,6-triamine derivatives, a good correlation was observed between the calculated binding free energies (ΔG binding) and the experimental IC50 values. brieflands.com

Beyond binding affinity, computational methods are also used to predict the broader pharmacological profile of compounds. This includes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For a series of quinazoline derivatives, in silico tools were used to predict properties like drug-likeness based on Lipinski's rule of five, intestinal absorption, and potential for cytotoxicity. researchtrend.netnih.gov For example, a study on quinazoline-linked piperazine (B1678402) derivatives predicted that most compounds would adhere to Lipinski's rule, have high intestinal absorption, and not be cytotoxic or hepatotoxic. researchtrend.net

Table 2: Predicted Binding Affinities and Pharmacological Properties of Quinazoline Analogues

| Quinazoline Analogue Class | Target | Prediction Method | Key Predicted Parameter | Finding | Reference |

|---|---|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Molecular Docking (Lamarckian genetic algorithm) | Binding Energy | Top compounds showed binding energies of -6.74 to -7.46 kcal/mol. | nih.gov |

| Quinazoline derivatives | Acetylcholinesterase | Molecular Docking | Docking Score | Highest affinity compound had a score of -7.96 kcal/mol. | acs.org |

| Quinazoline derivatives | PI3K | MM-PBSA | Binding Free Energy | Novel compound showed comparable or better affinity than controls. | japsonline.com |

| Quinazoline-2,4,6-triamine derivatives | EGFR Tyrosine Kinase | MM-PBSA | ΔG binding | Good correlation with experimental IC50 values. | brieflands.com |

| Quinazoline-linked piperazines | N/A (ADMET) | In silico ADMET prediction | Drug-likeness, Absorption, Toxicity | Most compounds followed Lipinski's rule, had high intestinal absorption, and were non-toxic. | researchtrend.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Both 2D and 3D-QSAR approaches have been applied to various series of quinazoline derivatives to guide the design of more potent inhibitors. nih.govjbclinpharm.orgjbclinpharm.org

A 2D-QSAR analysis on 31 quinazoline derivatives as EGFR inhibitors for lung cancer identified that the boiling point was a significant descriptor correlated with biological activity, suggesting that thermal stability and molecular size could influence intermolecular interactions at the binding site. nih.gov This study also highlighted that electronegative substituents at the N-3 and C-6 positions of the quinazoline ring could enhance inhibitory activity through favorable polar and hydrophobic interactions. nih.gov Another QSAR study on quinazoline-4(3H)-one derivatives as COX-2 inhibitors developed a model with a high correlation coefficient (R = 0.998), indicating its predictive power. unimma.ac.id

3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide a three-dimensional perspective on the structural requirements for activity. A kNN-MFA study on 126 quinazoline derivatives as EGFR inhibitors yielded a statistically significant model with good predictive ability (q² = 0.846, pred_r² = 0.8029). jbclinpharm.orgjbclinpharm.org The generated contour maps from such models help visualize the regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity, thus guiding the modification of lead compounds. jbclinpharm.orgjbclinpharm.org For instance, these studies on quinazoline derivatives have shown that both electrostatic and steric interactions play a major role in determining their biological activity as kinase inhibitors. jbclinpharm.orgjbclinpharm.org

A study on quinazoline derivatives as PI3K inhibitors developed a robust QSAR model (q² = 0.6058, R²pred = 0.7725) that correlated structural features with PI3K inhibition. japsonline.com This model was then used to propose a novel, more potent compound. japsonline.com

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics and data mining techniques are invaluable for navigating the vast chemical space and understanding the structure-activity landscape (SAL) of a particular compound class. These approaches involve the analysis of large datasets of chemical structures and their associated biological activities to identify patterns and relationships.

For quinazoline derivatives, cheminformatics approaches begin with the retrieval and filtering of compounds from large databases like PubChem. jdigitaldiagnostics.com Virtual screening, a key cheminformatics tool, is often employed. For example, in a study to identify new EGFR inhibitors, 1000 quinazoline derivatives were initially retrieved, then filtered based on drug-like properties (e.g., Lipinski's rule of five) and ADMET profiles, resulting in a much smaller, more focused set of compounds for further investigation through docking and MD simulations. jdigitaldiagnostics.com

Bioactivity score prediction is another useful cheminformatics tool. A study on novel quinazoline-linked piperazine derivatives used online tools to calculate bioactivity scores for various target classes, including GPCRs, ion channels, kinases, and enzymes. researchtrend.net This analysis revealed that the synthesized compounds were moderately active across several target classes, providing a preliminary assessment of their potential polypharmacology. researchtrend.net

The concept of the SALI (Structure-Activity Landscape Index) can be used to identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in biological activity. While not explicitly reported for this compound analogues in the searched literature, this technique is a powerful data mining approach for understanding which structural modifications lead to significant changes in potency. Analyzing such cliffs can provide crucial insights into the key structural features driving bioactivity.

Future Directions and Emerging Research Perspectives for 6 Ethoxyquinazolin 2 Amine in Medicinal Chemistry

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of quinazoline (B50416) derivatives, this involves moving away from traditional methods that may use harsh reagents and solvents towards more environmentally benign alternatives. evitachem.comnih.gov

Future research into the synthesis of 6-Ethoxyquinazolin-2-amine will likely focus on adopting greener methodologies. These include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or other biodegradable alternatives is a key goal. nih.govrsc.org Photoinduced, multi-component reactions in pure water have been successfully used for synthesizing other nitrogen-containing heterocycles, offering a promising, eco-friendly route. rsc.org

Catalytic Reactions: The use of catalytic reagents, especially heterogeneous catalysts, is superior to stoichiometric reagents as they can be used in small amounts and are often recyclable, minimizing waste. acs.orgrsc.org For instance, a copper-anchored photocatalyst has been shown to be highly efficient for synthesizing N-arylpyridin-2-amines, a strategy that could be adapted for quinazoline derivatives. rsc.org

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. acs.org

Applying these principles to the synthesis of this compound could lead to more efficient, cost-effective, and sustainable production processes, which is a critical consideration for pharmaceutical development.

Discovery of Novel Biological Targets and Therapeutic Applications

The quinazoline core is associated with a diverse range of pharmacological activities. nih.govnih.gov While much research has focused on its anticancer potential through the inhibition of tyrosine kinases like EGFR and VEGFR-2, future investigations into this compound and its analogues could unveil novel biological targets and expand its therapeutic utility. emanresearch.orgamazonaws.com

Potential areas for discovery include:

Antimicrobial Agents: Given the growing problem of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Quinazoline derivatives have demonstrated activity against various bacterial and fungal strains. nih.govmdpi.com For example, derivatives of the closely related 2-ethoxy-4-hydrazinoquinazoline have been synthesized and shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Applications: Certain quinazoline derivatives have shown promise as antiviral agents, including against influenza virus. mdpi.com

Anti-inflammatory Agents: The quinazoline scaffold is found in compounds with anti-inflammatory properties, suggesting a potential role for this compound derivatives in treating inflammatory disorders. nih.govmdpi.com

Nematicidal Agents: In agricultural science, certain quinazoline compounds have been found to have potent nematicidal activity, highlighting a potential application beyond human medicine. researchgate.net

The table below summarizes some of the established and potential biological targets for the quinazoline scaffold, which could be explored for this compound.

| Potential Therapeutic Area | Biological Target/Mechanism | Relevance for Quinazoline Scaffold | Reference(s) |

| Anticancer | Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2), DHFR Inhibition | Well-established; many derivatives are potent inhibitors. | nih.govemanresearch.org |

| Antimicrobial | Disruption of cell wall and DNA structures | Broad-spectrum activity against bacteria and fungi reported. | nih.govmdpi.comnih.gov |

| Antiviral | Inhibition of viral replication (e.g., anti-influenza) | Certain derivatives show potent antiviral activity. | mdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways | Activity comparable to standard drugs like diclofenac (B195802) observed. | mdpi.com |

| CNS Disorders | Monoamine Oxidase (MAO) Inhibition | Potential application in neurodegenerative diseases. | mdpi.com |

| Antiparasitic | Trypanothione (B104310) Reductase (TCTR) Inhibition | Activity against parasites like Trypanosoma cruzi. | conicet.gov.ar |

This table is generated based on research on the broader quinazoline class and indicates potential areas of investigation for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. nih.govnih.gov These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. mednexus.org

For this compound, AI and ML can be integrated in several ways:

De Novo Drug Design: AI algorithms can generate novel molecular structures based on the this compound scaffold, optimized for binding to a specific biological target. nih.gov

Virtual Screening: ML models can screen large virtual libraries of this compound analogues to identify those with the highest probability of being active, significantly reducing the time and cost of experimental screening. nih.govmednexus.org

Predicting Structure-Activity Relationships (SAR): AI can help decipher complex SARs, providing insights into how modifications to the this compound structure affect its biological activity. nih.gov For example, AI tools like AlphaFold can predict the 3D structure of target proteins, facilitating the rational design of more effective inhibitors. nih.gov

ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. ML models can predict these properties, helping to prioritize compounds with favorable drug-like profiles. mednexus.org

The integration of these computational tools will enable a more targeted and efficient exploration of the chemical space around this compound, increasing the likelihood of discovering potent and safe drug candidates. mdpi.com

Investigation of Polypharmacology and Multi-Targeting Strategies

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets. This multi-targeting approach can lead to enhanced therapeutic efficacy, overcome drug resistance, and provide a more robust treatment for complex diseases like cancer. amazonaws.com The quinazoline scaffold is well-suited for the design of multi-target agents.

Future research on this compound could focus on developing analogues with precisely tailored multi-target profiles. For instance, several quinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2, which are key kinases involved in tumor growth and angiogenesis. emanresearch.orgamazonaws.com This dual inhibition can produce a synergistic antitumor effect. amazonaws.com

By systematically modifying the substituents on the this compound core, it may be possible to design novel compounds that simultaneously modulate multiple targets relevant to a specific disease.

| Compound Class/Example | Targets | Therapeutic Rationale | Reference(s) |

| Vandetanib | EGFR, VEGFR-2 | Dual inhibition of tumor cell proliferation and angiogenesis. | amazonaws.com |

| ML240 (Quinazoline Derivative) | p97 ATPase, Caspases | Combination of proteasome inhibition and apoptosis induction. | nih.gov |

| 4-Anilinoquinazoline (B1210976) Derivatives | EGFR, VEGFR-2 | Potent dual inhibitors for anticancer therapy. | amazonaws.com |

This table provides examples of multi-targeting strategies within the quinazoline class that could inspire future designs based on the this compound scaffold.

Development of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often at the target site. openmedicinalchemistryjournal.com This approach can improve a drug's solubility, stability, and bioavailability, and importantly, enable targeted delivery to specific tissues, such as tumors, thereby minimizing side effects. openmedicinalchemistryjournal.comclinmedjournals.org

The primary amine group in this compound is an ideal handle for prodrug design. nih.gov Future strategies could include:

Enzyme-Activated Prodrugs: Designing derivatives that are specifically cleaved by enzymes overexpressed in tumor cells (e.g., tyrosinase in melanoma or certain carboxylesterases). clinmedjournals.orgnih.gov This would lead to the localized release of the active drug.

Targeted Delivery Systems: Conjugating this compound analogues to molecules that bind to specific receptors on cancer cells. For example, the dihydropyridine-pyridinium salt system is a redox-based chemical delivery system developed for brain-specific delivery of amine-containing drugs. nih.gov

Improving Physicochemical Properties: Prodrug modifications can overcome challenges like poor water solubility or inability to cross the blood-brain barrier. nih.govacs.org For instance, replacing an N-alkylmorpholine unit with an N-(noralkoxy)morpholine was shown to increase permeability and reduce efflux, potentially improving brain penetration for a quinazoline-based EGFR inhibitor. nih.govacs.org

These approaches could significantly enhance the therapeutic index of drugs derived from the this compound scaffold, making them more effective and safer for patients. mdpi.com

Exploration of Synergistic Biological Effects of Analogues

Combining therapeutic agents is a cornerstone of modern medicine, particularly in cancer treatment. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. googleapis.com Analogues of this compound could be developed specifically for use in combination therapies.

Research in this area would involve:

Identifying Synergistic Partners: Screening this compound derivatives in combination with known chemotherapeutic agents or targeted therapies to identify synergistic interactions. For example, the quinazoline-based p97 inhibitor ML240 showed a synergistic effect on cell proliferation when combined with the proteasome inhibitor MG132. nih.gov

Overcoming Drug Resistance: Combination therapy can be an effective strategy to overcome or prevent the development of drug resistance. An analogue of this compound could be designed to inhibit a pathway that cancer cells use to evade the effects of another drug.

Mechanism-Based Combinations: Rationally designing combination therapies based on the known mechanism of action. If a this compound derivative inhibits a specific kinase, it could be combined with a drug that targets a parallel survival pathway in cancer cells.

Investigating these synergistic combinations could unlock the full therapeutic potential of the this compound chemical series and define its optimal place in future clinical practice.

Q & A

Q. Advanced Research Focus

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CLK family) using sequence alignment tools.

- Docking protocols : Employ software like AutoDock Vina to simulate ligand-receptor interactions. Key parameters include grid box size (20 ų centered on ATP site) and Lamarckian genetic algorithms .

- SAR analysis : Modify substituents (e.g., ethoxy vs. methoxy) and evaluate binding energy changes. Correlate with experimental IC values to refine selectivity .

What are the best practices for analyzing the stability of this compound under physiological conditions for in vitro studies?

Q. Advanced Research Focus

- Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via LCMS at 0, 6, 12, and 24 h .

- Metabolite identification : Use high-resolution mass spectrometry to detect oxidative metabolites (e.g., quinazoline N-oxide derivatives) .

- Cryopreservation : Store stock solutions in anhydrous DMSO at -80°C to prevent hydrolysis of the ethoxy group .

How should researchers address discrepancies between in silico predictions and experimental results for this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- ADME modeling : Compare SwissADME or pkCSM predictions (e.g., logP, solubility) with experimental data. Adjust parameters like ionization state (pKa) to improve model accuracy .

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (P) and validate blood-brain barrier penetration predictions .

- Plasma protein binding : Employ equilibrium dialysis to quantify free fraction and reconcile with computational estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.